molecular formula C13H8F3NO B1634436 N-(2,4-difluorophenyl)-4-fluorobenzamide

N-(2,4-difluorophenyl)-4-fluorobenzamide

Cat. No.: B1634436
M. Wt: 251.2 g/mol
InChI Key: QKIQZOKXELPRFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-Difluorophenyl)-4-fluorobenzamide is a fluorinated aromatic benzamide derivative characterized by a 2,4-difluorophenylamine moiety attached to a 4-fluorobenzoyl group. The presence of fluorine atoms at specific positions on both aromatic rings enhances its electronic and steric properties, influencing its reactivity, solubility, and biological interactions. Fluorination is a common strategy in medicinal chemistry to improve metabolic stability, bioavailability, and binding affinity to target proteins .

Properties

Molecular Formula

C13H8F3NO

Molecular Weight

251.2 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-4-fluorobenzamide

InChI

InChI=1S/C13H8F3NO/c14-9-3-1-8(2-4-9)13(18)17-12-6-5-10(15)7-11(12)16/h1-7H,(H,17,18)

InChI Key

QKIQZOKXELPRFU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)F)F)F

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)F)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

This section evaluates key structural analogs, focusing on substituent effects, biological activities, and physicochemical properties.

Substituent Position and Reactivity

Compound Name Structural Features Key Differences Biological Activity Reference
N-(2,4-Dimethylphenyl)-4-fluorobenzamide Methyl groups at 2,4-positions on phenyl ring Fluorine at para position on benzamide Moderate cytotoxicity
N-(2,4-Difluorophenyl)-2-fluorobenzamide Fluorine at ortho position on benzamide Altered electronic environment Varied receptor binding affinity
N-(2,4-Difluorophenyl)-4-hydroxybenzamide Hydroxyl group replaces fluorine on benzamide Increased polarity and H-bonding potential Enhanced solubility

Key Insight : The position of fluorine (ortho vs. para) and substitution with polar groups (e.g., hydroxyl) significantly alter electronic distribution and intermolecular interactions. For example, the para-fluorine in the target compound enhances metabolic stability compared to ortho-substituted analogs .

Heterocyclic and Polycyclic Modifications

Compound Name Structural Features Unique Aspects Biological Activity Reference
N-(2,4-Difluorophenyl)-6-methoxy-2H-chromene-3-carboxamide Chromene ring with methoxy group Extended π-conjugation Anticancer potential
N-(2,4-difluorophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide Oxazole ring Improved metabolic stability Enzyme inhibition
N-(2,4-difluorophenyl)-1-phenylcyclopentane-1-carboxamide Cyclopentane ring Conformational rigidity Enhanced target selectivity

Key Insight : Incorporation of heterocycles (e.g., oxazole, chromene) or aliphatic rings (e.g., cyclopentane) introduces steric constraints and modulates lipophilicity. The oxazole derivative, for instance, demonstrates superior metabolic stability due to reduced oxidative degradation .

Substituent-Driven Bioactivity

Compound Name Key Functional Groups Biological Activity Mechanism of Action Reference
N-(2,4-difluorophenyl)-2′,4′-difluoro-4-hydroxybiphenyl-3-carboxamide Biphenyl core with hydroxyl group Anticancer activity Topoisomerase inhibition
N-(2,4-difluorophenyl)guanidine Guanidine group Analgesic properties Nav1.7 sodium channel inhibition

Key Insight : Functional groups like hydroxyl or guanidine can redirect biological activity toward specific pathways. The biphenyl derivative’s planar structure facilitates intercalation into DNA, while the guanidine group enables ion channel interactions .

Physicochemical and Pharmacokinetic Comparisons

  • Lipophilicity (LogP) :

    • Target compound: LogP ≈ 3.1 (predicted)
    • N-(2,4-Difluorophenyl)-4-hydroxybenzamide: LogP ≈ 2.3 (reduced due to hydroxyl group)
    • Oxazole analog: LogP ≈ 3.5 (increased due to heterocycle)
  • Solubility :

    • Hydroxyl-substituted analogs show 2–3× higher aqueous solubility than fluorinated counterparts .
  • Metabolic Stability :

    • Oxazole and cyclopentane derivatives exhibit longer half-lives (t₁/₂ > 6 hours) in hepatic microsomes compared to unmodified benzamides (t₁/₂ ~2 hours) .

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